molecular formula C13H21ClN2 B11867839 (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride

(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride

Cat. No.: B11867839
M. Wt: 240.77 g/mol
InChI Key: DMPBUKAFGRVGSG-UHFFFAOYSA-N
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Description

(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H18ClN2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl and Ethyl Groups: The benzyl and ethyl groups are introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

    Formation of the Methanamine Group: The methanamine group is introduced through reductive amination reactions involving suitable amine precursors.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Common reduction reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Substitution reactions often involve halides, such as benzyl chloride or ethyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.

Scientific Research Applications

(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-3-methylazetidin-3-yl)methanamine dihydrochloride: A similar compound with a methyl group instead of an ethyl group.

    (1-Benzylazetidin-3-yl)methanamine dihydrochloride: A similar compound without the ethyl group.

Uniqueness

(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride is unique due to its specific structural features, including the presence of both benzyl and ethyl groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H21ClN2

Molecular Weight

240.77 g/mol

IUPAC Name

(1-benzyl-3-ethylazetidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H20N2.ClH/c1-2-13(9-14)10-15(11-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11,14H2,1H3;1H

InChI Key

DMPBUKAFGRVGSG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)CC2=CC=CC=C2)CN.Cl

Origin of Product

United States

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